molecular formula C9H9ClN2O2 B1459386 3-Chloro-N-cyclopropyl-2-nitroaniline CAS No. 1565946-22-6

3-Chloro-N-cyclopropyl-2-nitroaniline

Cat. No.: B1459386
CAS No.: 1565946-22-6
M. Wt: 212.63 g/mol
InChI Key: QMQWXTVKKFNQII-UHFFFAOYSA-N
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Description

3-Chloro-N-cyclopropyl-2-nitroaniline is a chemical compound belonging to the class of nitroanilines. It is characterized by the presence of a chlorine atom, a cyclopropyl group, and a nitro group attached to an aniline ring. This compound is a yellow crystalline solid and is used in various fields such as medical research, environmental research, and industrial research.

Scientific Research Applications

3-Chloro-N-cyclopropyl-2-nitroaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of nitroanilines involves several steps. These include direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions of secondary amines .

Safety and Hazards

“3-Chloro-N-cyclopropyl-2-nitroaniline” is classified as Acute toxicity, Oral (Category 2), H300 Acute toxicity, Inhalation (Category 2), H330 Acute toxicity, Dermal (Category 1), H310 Specific target organ toxicity - repeated exposure (Category 2), H373 Short-term (acute) aquatic hazard (Category 1), H400 Long-term (chronic) aquatic hazard (Category 2), H411 .

Future Directions

Polymorphism represents an expanding area of crystal engineering and an opportunity for discovery of materials with interesting properties, thus giving new perspectives for “old”, well-known compounds known by chemists for decades .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-N-cyclopropyl-2-nitroaniline typically involves the chlorination of nitroanilines. One common method is the chlorination of nitroanilines in hydrochloric acid by adding chlorine gas or other chlorinating agents . The reaction conditions often include maintaining a controlled temperature and pH to ensure the selective chlorination of the desired position on the aniline ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-cyclopropyl-2-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of different oxidation products.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

Major Products Formed

    Reduction: The major product is 3-Chloro-N-cyclopropyl-2-aminoaniline.

    Substitution: Depending on the nucleophile used, various substituted anilines can be formed.

    Oxidation: Oxidation products may include nitroso or nitro derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-nitroaniline: Similar in structure but with the chlorine and nitro groups in different positions.

    4-Chloro-N-cyclopropyl-2-nitroaniline: Similar structure with the chlorine atom in the para position relative to the nitro group.

    2-Chloro-4-nitroaniline: Another structural isomer with different positioning of the substituents.

Uniqueness

3-Chloro-N-cyclopropyl-2-nitroaniline is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. The specific positioning of the chlorine and nitro groups also influences its reactivity and interactions with other molecules, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-chloro-N-cyclopropyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O2/c10-7-2-1-3-8(9(7)12(13)14)11-6-4-5-6/h1-3,6,11H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQWXTVKKFNQII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C(=CC=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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